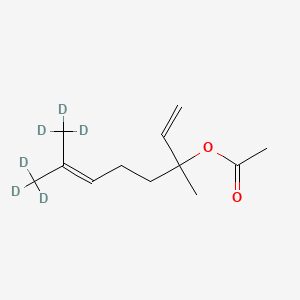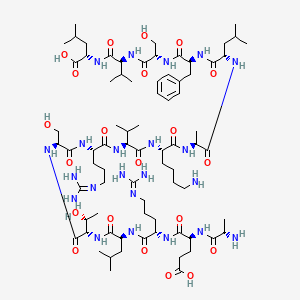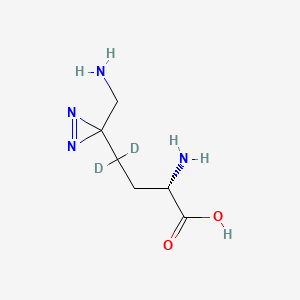![molecular formula C22H21ClN4 B12381343 1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a pyrrole ring, a piperazine moiety, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline typically involves multiple steps. One common approach includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyrrole ring: The quinoline derivative undergoes cyclization with appropriate reagents to form the pyrroloquinoline structure.
Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction of the intermediate with piperazine.
Addition of the chlorophenyl group: The final step includes the Friedel-Crafts alkylation reaction to introduce the chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyrrole derivatives.
Substitution: Formation of substituted piperazine or chlorophenyl derivatives.
科学的研究の応用
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: Used in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 2-[(4-bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Quinoline derivatives
- Chlorpheniramine related compounds
Uniqueness
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline is unique due to its specific combination of a quinoline core, pyrrole ring, piperazine moiety, and chlorophenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities.
特性
分子式 |
C22H21ClN4 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C22H21ClN4/c23-17-5-3-4-16(14-17)15-27-11-8-19-21(27)18-6-1-2-7-20(18)25-22(19)26-12-9-24-10-13-26/h1-8,11,14,24H,9-10,12-13,15H2 |
InChIキー |
MFUVKDHSDIAPMH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4CC5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


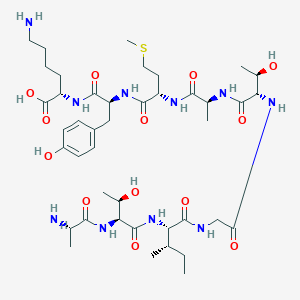


![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
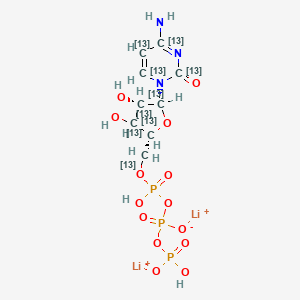
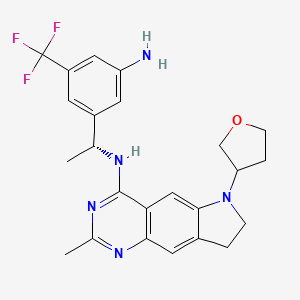
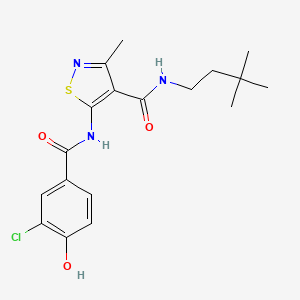
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
